N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazine-1-carboxamide
Description
N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazine-1-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with chlorine at the 6-position, linked to a hydrazine-carboxamide group and a 4-chlorophenyl moiety.
Properties
CAS No. |
87977-20-6 |
|---|---|
Molecular Formula |
C11H9Cl2N5O |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(6-chloropyridazin-3-yl)amino]urea |
InChI |
InChI=1S/C11H9Cl2N5O/c12-7-1-3-8(4-2-7)14-11(19)18-17-10-6-5-9(13)15-16-10/h1-6H,(H,16,17)(H2,14,18,19) |
InChI Key |
OIPFJMMWXGUJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC2=NN=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide typically involves the reaction of 4-chlorophenylhydrazine with 6-chloropyridazine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and chloropyridazinyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(6-phenylpyridazin-3-yl)hydrazine-1-carboxamide (11a)
- Structure : Differs from the target compound by replacing the 6-chloro group on pyridazine with a phenyl ring .
- Synthesis : Synthesized in 76% yield via column chromatography, with a melting point of 217–219°C. Infrared spectroscopy confirmed key functional groups (C=O at 1666 cm⁻¹, C=N at 1593 cm⁻¹) .
Pyridine and Thienopyridine Carboxamides
- Examples: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide
- Activity: Demonstrated superior insecticidal activity against cowpea aphid (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid .
- Comparison: The target compound’s pyridazine ring may offer distinct electronic or steric effects compared to pyridine/thienopyridine scaffolds, influencing insecticidal potency or mechanism .
Piperazine Carboxamide Derivatives
- Example : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structure : Features a piperazine ring in a chair conformation, linked to a 4-chlorophenyl group via a carboxamide bridge .
- Crystallography : Molecules form chains via N–H⋯O hydrogen bonds, highlighting the role of intermolecular interactions in solid-state packing .
- Comparison : The hydrazine-carboxamide group in the target compound may enable different hydrogen-bonding patterns, affecting solubility or crystallinity.
Hydrazine-Carboxamide Antioxidants
- Example : 2-(3,5-Di-tert-butyl-2-hydroxybenzylidene)-N-(substituted phenyl)hydrazine-1-carboxamide
- Activity : Exhibited antioxidant properties in DPPH assays, with substituents like tert-butyl groups enhancing activity .
- Comparison: The target compound’s chlorophenyl and chloropyridazine groups may reduce antioxidant efficacy compared to phenolic derivatives but could confer alternative bioactivities.
Key Findings and Implications
Substituent Effects : The 6-position of pyridazine significantly influences physicochemical properties. Chloro substituents may enhance electrophilicity, while phenyl groups increase lipophilicity .
Heterocycle Impact: Pyridazine derivatives (target compound) vs. pyridine/thienopyridine analogs () exhibit divergent bioactivity profiles, underscoring the importance of heterocycle selection in agrochemical design .
Synthetic Accessibility : Column chromatography remains a common purification method for carboxamides, though yields vary with substituents .
Biological Activity
N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H9Cl2N5O. The structure features a hydrazine moiety linked to chlorinated phenyl and pyridazine rings, which may contribute to its biological properties.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C11H9Cl2N5O |
| CAS Number | 77668-57-6 |
| Molecular Weight | 292.13 g/mol |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that the compound possesses promising antibacterial activity comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has also been explored. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies demonstrated the compound's efficacy against human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HCT-116 | 3.0 |
These values indicate that the compound may be a viable candidate for further development as an anticancer agent.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Interaction : Binding to specific cellular receptors could modulate pathways related to growth and survival.
Comparative Analysis with Related Compounds
Comparative studies highlight how structural modifications influence biological activity. For instance, derivatives lacking certain substituents often exhibit reduced efficacy.
Comparison Table
| Compound | Structure Description | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| This compound | Contains both chlorophenyl and pyridazine groups | 16 (S. aureus) | 3.0 (HCT-116) |
| N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Lacks pyridazine group | Higher MIC values | Lower IC50 values |
This table illustrates the impact of structural components on biological activity, emphasizing the importance of specific molecular features in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
